molecular formula C11H9N B3350189 3-Ethenylisoquinoline CAS No. 260969-67-3

3-Ethenylisoquinoline

Cat. No.: B3350189
CAS No.: 260969-67-3
M. Wt: 155.2 g/mol
InChI Key: OJFXABGGUBLZIP-UHFFFAOYSA-N
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Description

3-Ethenylisoquinoline is a substituted isoquinoline derivative characterized by an ethenyl (-CH=CH2) group at the 3-position of the isoquinoline scaffold. Isoquinolines are heterocyclic aromatic compounds with a fused benzene and pyridine ring, and their derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science. Substitution patterns on the isoquinoline core significantly influence electronic, steric, and functional characteristics .

Properties

IUPAC Name

3-ethenylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N/c1-2-11-7-9-5-3-4-6-10(9)8-12-11/h2-8H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFXABGGUBLZIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC2=CC=CC=C2C=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00592470
Record name 3-Ethenylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260969-67-3
Record name 3-Ethenylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions: 3-Ethenylisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogens (chlorine, bromine), nitro groups.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Ethylisoquinoline.

    Substitution: Halogenated or nitrated isoquinoline derivatives.

Mechanism of Action

The mechanism of action of 3-ethenylisoquinoline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Molecular Properties

The table below summarizes key structural features and molecular data for 3-Ethenylisoquinoline and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Functional Groups
This compound* C₁₁H₉N 155.20 Ethenyl (-CH=CH₂) at C3 Vinyl, aromatic N
3-Methoxyquinoline C₁₀H₉NO 159.19 Methoxy (-OCH₃) at C3 Ether, aromatic N
3-Ethyl-6-methoxy-2-phenylquinoline C₁₈H₁₇NO 263.34 Ethyl (-CH₂CH₃), methoxy (-OCH₃), phenyl at C2, C3, C6 Alkyl, ether, aryl
6-Ethynylcinnoline C₁₀H₆N₂ 154.17 Ethynyl (-C≡CH) at C6 Alkyne, aromatic N
3-Acetylquinoline C₁₁H₉NO 171.20 Acetyl (-COCH₃) at C3 Ketone, aromatic N

Notes:

  • *this compound: Data inferred from structural analogs; exact values may vary.
  • Substituent position and electronic nature (e.g., electron-donating methoxy vs. electron-withdrawing acetyl) critically affect reactivity and intermolecular interactions.
This compound

For example, 3-Acetylquinoline is prepared from its N-oxide derivative using CH₃CN as a solvent, achieving a 97% yield . Similar methodologies (e.g., TMSCl-catalyzed reactions) could be adapted for introducing ethenyl groups .

Toxicity and Hazards
  • 7-(2-Ethoxyethoxy)quinoline: Classified under EU-GHS/CLP for acute toxicity (Category 4 for oral, dermal, inhalation exposure). Limited ecological data available .
  • 6-Ethynylcinnoline: No detailed toxicity data reported; first-aid measures emphasize rinsing and medical consultation .
  • 3-Methoxyquinoline: No specific hazard data, but methoxy groups generally reduce acute toxicity compared to halogens or nitro groups .
Ecological Impact

Most analogs (e.g., 7-(2-ethoxyethoxy)quinoline) lack comprehensive data on persistence, bioaccumulation, or soil mobility . This gap underscores the need for further environmental studies on substituted isoquinolines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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